

An In-depth Technical Guide to the Peptide Sequence of AKTide-2T (ARKRERTYSFGHHA)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AKTide-2T**, a synthetic peptide widely utilized in the study of the Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB). This document details the peptide's sequence, its role as a specific substrate for Akt, relevant kinetic data, and a detailed experimental protocol for its use in kinase assays.

Introduction to AKTide-2T

AKTide-2T is a fourteen-amino-acid peptide with the sequence Ac-ARKRERTYSFGHHA-NH₂. It was identified through peptide library screening as an optimal substrate for Akt kinases.[1][2] Its sequence mimics the phosphorylation consensus motif recognized by Akt, making it a highly specific and efficient substrate for in vitro kinase assays.

The Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism.[3][4][5] Dysregulation of this pathway is implicated in numerous diseases, most notably cancer. Consequently, the study of Akt activity is of paramount importance, and tools like **AKTide-2T** are instrumental in this research.

Key Properties of AKTide-2T:



Property	Value	Reference
Sequence	ARKRERTYSFGHHA	[1]
Molecular Weight	1715.89 g/mol	[1]
Phosphorylation Site	Serine (at position 9)	[2]

Quantitative Data

AKTide-2T is not only a substrate but also acts as a competitive inhibitor for the phosphorylation of other Akt substrates, such as histone H2B.[2][6] The kinetic parameters of **AKTide-2T** are crucial for designing and interpreting kinase assays.



Parameter	Value	Description	Reference
Km	3.9 μΜ	Michaelis constant for the phosphorylation of AKTide-2T by Akt. This represents the substrate concentration at which the reaction rate is half of the maximum.	[7]
Ki	12 μΜ	Inhibitory constant for the competitive inhibition of histone H2B phosphorylation by Akt.	[7]
Ki	12 nM	Inhibitory constant for the competitive inhibition of histone H2B phosphorylation by Akt, as reported by a different supplier. It is important to note this discrepancy and potentially validate the value for specific experimental setups.	[6][8]
Ki	12 mM	Inhibitory constant for the binding to the substrate-binding domain of Akt1. This value is significantly different and may represent a different type of inhibition or experimental context.	[2]



Note on Ki Discrepancy: The reported values for the inhibitory constant (Ki) of **AKTide-2T** vary significantly across different sources (12 μ M, 12 nM, and 12 mM). This could be due to differences in experimental conditions, the specific Akt isoform used, or potential typographical errors in the documentation. Researchers should exercise caution and ideally determine the Ki under their own experimental settings.

Akt Signaling Pathway

The Akt signaling pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), often downstream of receptor tyrosine kinases (RTKs). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream targets, including **AKTide-2T** in an in vitro setting, to regulate various cellular functions.

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